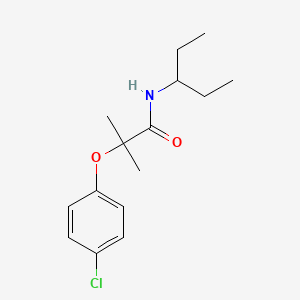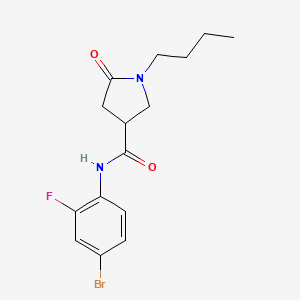![molecular formula C27H32O4 B11161554 2-hexyl-3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11161554.png)
2-hexyl-3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexyl-3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzopyran derivatives. This compound is characterized by its unique structure, which includes a hexyl chain, a methoxybenzyl group, and a tetrahydrobenzo[c]chromenone core. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the cyclization of a suitable precursor to form the benzopyran core. This can be achieved through a condensation reaction between a phenol derivative and a β-keto ester under acidic or basic conditions.
Introduction of the Hexyl Chain: The hexyl chain can be introduced through an alkylation reaction using a suitable alkyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached via an etherification reaction. This involves the reaction of the benzopyran derivative with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, green solvents, and catalysts to enhance reaction efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxybenzyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amine or thiol derivatives.
Scientific Research Applications
2-Hexyl-3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, infections, and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-hexyl-3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
- 2-Hexyl-3-[(3-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one
Uniqueness
2-Hexyl-3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group and the tetrahydrobenzo[c]chromenone core contributes to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C27H32O4 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-hexyl-3-[(2-methoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C27H32O4/c1-3-4-5-6-11-19-16-23-21-13-8-9-14-22(21)27(28)31-26(23)17-25(19)30-18-20-12-7-10-15-24(20)29-2/h7,10,12,15-17H,3-6,8-9,11,13-14,18H2,1-2H3 |
InChI Key |
VGCOYPNKBBFPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3OC)OC(=O)C4=C2CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(aminosulfonyl)phenethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B11161475.png)
![Ethyl ({4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B11161482.png)
![1-butyl-N-(4-{[4-(dimethylamino)phenyl]carbamoyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161489.png)
![N-{2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B11161496.png)
![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-alanyl-beta-alanine](/img/structure/B11161501.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}benzamide](/img/structure/B11161506.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-[3-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-oxopropyl]-4-methyl-2H-chromen-2-one](/img/structure/B11161507.png)


![ethyl 3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11161513.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11161521.png)
![1-butyl-N-{4-[(2,5-dimethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11161522.png)
![ethyl 3-{4,8-dimethyl-7-[(4-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11161529.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B11161533.png)
